molecular formula C22H23ClN2 B10883135 1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B10883135
M. Wt: 350.9 g/mol
InChI Key: HWDKFWWDICLQDO-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a piperazine derivative characterized by a 3-chlorophenylmethyl group and a naphthalen-1-ylmethyl substituent. Its synthesis typically involves alkylation of intermediates such as 1-(3-chlorophenyl)piperazine with halogenated naphthalene derivatives under basic conditions . This compound is of interest in medicinal chemistry due to its structural similarity to arylpiperazines, which are known modulators of serotonin (5-HT) receptors .

Properties

Molecular Formula

C22H23ClN2

Molecular Weight

350.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C22H23ClN2/c23-21-9-3-5-18(15-21)16-24-11-13-25(14-12-24)17-20-8-4-7-19-6-1-2-10-22(19)20/h1-10,15H,11-14,16-17H2

InChI Key

HWDKFWWDICLQDO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Reaction Mechanism

Piperazine acts as a bifunctional nucleophile. The first alkylation introduces the 3-chlorobenzyl group, followed by a second alkylation with the naphthalen-1-ylmethyl moiety. Steric and electronic factors dictate regioselectivity:

  • Step 1 : Piperazine reacts with 3-chlorobenzyl chloride in tetrahydrofuran (THF) at reflux (65–70°C) for 6–8 hours.

  • Step 2 : The mono-alkylated intermediate is treated with 1-(chloromethyl)naphthalene in xylene at 120°C for 12 hours.

Key conditions :

ParameterStep 1Step 2
SolventTHFXylene
Temperature65–70°C120°C
Reaction Time6–8 hours12 hours
Yield78%65%

Purification involves column chromatography (ethyl acetate:methanol = 4:1) and recrystallization from ethanol.

Reductive Amination Approach

An alternative route employs reductive amination to construct the piperazine core (Figure 2).

Synthetic Steps

  • Intermediate Synthesis :

    • 3-Chlorobenzaldehyde reacts with ethylenediamine in methanol under acidic conditions to form a Schiff base.

    • Sodium cyanoborohydride reduces the imine to yield N-(3-chlorobenzyl)ethylenediamine .

  • Cyclization :

    • The diamine is treated with 1-naphthaldehyde in the presence of p-toluenesulfonic acid (PTSA) to form a cyclic imine.

    • Catalytic hydrogenation (H₂, Pd/C) produces the target compound.

Optimization Data :

ParameterValue
Cyclization CatalystPTSA (10 mol%)
Hydrogenation Pressure50 psi H₂
Overall Yield52%

This method avoids harsh alkylation conditions but requires meticulous control of stoichiometry to prevent oligomerization.

One-Pot Bis-Alkylation Strategy

Recent advancements enable a one-pot synthesis using phase-transfer catalysis (Figure 3).

Procedure

  • Piperazine, 3-chlorobenzyl chloride, and 1-(chloromethyl)naphthalene are combined in a biphasic system (water:dichloromethane).

  • Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, facilitating simultaneous alkylation at 40°C for 24 hours.

Performance Metrics :

MetricResult
Catalyst Loading5 mol% TBAB
Isolated Yield68%
Purity (HPLC)≥95%

This method reduces purification steps but demands precise stoichiometric ratios to minimize di- and tri-alkylated byproducts.

Solvent and Temperature Effects on Yield

Comparative studies highlight solvent and temperature dependencies (Table 1):

Table 1 : Solvent Optimization for Step 2 Alkylation

SolventBoiling Point (°C)Yield (%)Purity (%)
Xylene1406592
Toluene1105889
DMF1537284
Acetonitrile824578

Polar aprotic solvents (e.g., DMF) enhance reactivity but compromise purity due to side reactions. Xylene remains optimal for balancing yield and selectivity.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica chromatography (hexane:ethyl acetate gradient) resolves unreacted starting materials.

  • Reverse-phase HPLC (C18 column, acetonitrile:water = 70:30) achieves >99% purity for pharmacological studies.

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 3.81 (s, 2H, NCH₂Naph), 2.6–2.4 (m, 8H, Piperazine), 7.2–8.2 (m, 11H, Aromatic)
ESI-MS m/z 350.9 [M+H]⁺

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors improve efficiency:

  • Residence Time : 30 minutes at 120°C.

  • Throughput : 1.2 kg/day with 89% yield .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that 1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine exhibits several significant biological activities:

  • Serotonin Receptor Modulation : The compound interacts with serotonin receptors, which are crucial for mood regulation and are implicated in various psychiatric disorders. This interaction suggests potential applications in treating depression and anxiety disorders.
  • Dopamine Receptor Interaction : Its binding affinity for dopamine receptors indicates possible applications in managing psychotic disorders such as schizophrenia.

Pharmacological Applications

The unique properties of this compound position it as a candidate for various therapeutic applications:

  • Antidepressant and Anxiolytic Effects : Due to its interaction with serotonin and dopamine receptors, the compound may exhibit antidepressant and anxiolytic properties. Studies suggest that similar piperazine derivatives have shown promise in preclinical models of mood disorders.
  • Anticancer Potential : Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation. The naphthalene moiety is often associated with enhanced cytotoxicity against various cancer cell lines .

Case Studies

Several studies have explored the effects of similar compounds:

  • Study on Antidepressant Activity : A related piperazine derivative demonstrated significant antidepressant effects in animal models, suggesting that this compound could exhibit similar efficacy .
  • Research on Cancer Cell Lines : Investigations into piperazine derivatives revealed their ability to induce apoptosis in cancer cells, highlighting the potential of this compound in oncology .

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at various receptor sites, including serotonin and dopamine receptors. It can modulate neurotransmitter release and uptake, leading to its potential therapeutic effects in neurological disorders. Additionally, the compound may inhibit specific enzymes or proteins involved in disease pathways, contributing to its bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and pharmacological differences between 1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine and key analogues:

Compound Substituents Synthesis Method Biological Activity References
Target Compound 3-Chlorophenylmethyl, Naphthalen-1-ylmethyl Alkylation of piperazine intermediates Potential 5-HT receptor modulation (inferred)
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl Cyclization of diethanolamine derivatives 5-HT1B/1C agonist; suppresses locomotor activity
1-(1-Naphthyl)piperazine (1-NP) 1-Naphthyl Unspecified Potent 5-HT2 antagonist; inhibits serotonin-mediated behaviors
1-(2-Methoxyphenyl)piperazine 2-Methoxyphenyl Nucleophilic substitution Variable effects on sympathetic nerve discharge (SND)
1-(2,3-Dimethylphenyl)-4-(1-naphthylmethyl)piperazine 2,3-Dimethylphenyl, Naphthalen-1-ylmethyl Unspecified Structural analogue; no activity data reported
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine 3-Chlorophenyl, Phenylethyl Alkylation with phenylethyl bromide Structural analogue; less bulky substituent

Key Comparisons

Structural Features: The naphthalen-1-ylmethyl group in the target compound enhances lipophilicity and steric bulk compared to phenyl or chlorophenyl groups in analogues like mCPP. This may improve blood-brain barrier penetration or receptor binding specificity .

Synthetic Efficiency :

  • Microwave-assisted methods (e.g., for 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine) achieve 88% yield in 40 seconds, superior to conventional methods (60% in 7 hours) . While direct data on the target compound are absent, similar green chemistry approaches (e.g., click chemistry with Cu catalysts) could optimize its synthesis .

Pharmacological Profile :

  • mCPP : A well-studied 5-HT1B/1C agonist, mCPP suppresses locomotor activity in rats via serotoninergic pathways . The target compound’s naphthalene group may shift receptor subtype selectivity (e.g., toward 5-HT2A/2C) or enhance potency due to increased aromatic stacking .
  • 1-NP : As a 5-HT2 antagonist, 1-NP’s naphthyl group demonstrates the importance of aromatic bulk in receptor antagonism. The target compound’s naphthalenylmethyl substituent could similarly influence antagonist/agonist behavior .

Applications :

  • While mCPP and related arylpiperazines are explored for depression and anxiety, the target compound’s structural uniqueness may position it for CNS applications requiring enhanced receptor specificity. Triazole-containing derivatives (e.g., from ) show antimicrobial activity, but the target’s lack of heterocyclic appendages suggests a primary focus on neurological targets .

Biological Activity

1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a piperazine derivative notable for its complex structure, which includes a piperazine ring substituted with both a 3-chlorobenzyl group and a naphthalen-1-ylmethyl group. This unique configuration contributes to its diverse biological activities, making it a compound of interest in medicinal chemistry.

  • Molecular Formula : C21H21ClN2
  • Molecular Weight : Approximately 350.9 g/mol
  • Structural Features :
    • Piperazine ring
    • 3-Chlorobenzyl group
    • Naphthalen-1-ylmethyl group

Biological Activity

Research indicates that compounds like this compound exhibit a range of biological activities, particularly in the context of neuropharmacology and antimicrobial effects.

Neuropharmacological Effects

Studies have shown that this compound interacts with various neurotransmitter receptors in the brain, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating mood disorders and psychotic conditions. The binding affinity to these receptors may explain its biological activities, warranting further pharmacological exploration.

Antimicrobial Activity

Piperazine derivatives, including this compound, have demonstrated antibacterial and antifungal properties. In vitro studies indicate that these compounds can inhibit the growth of several pathogenic bacteria and fungi.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusStrong inhibition0.0039 - 0.025 mg/mL
Escherichia coliStrong inhibition0.0039 - 0.025 mg/mL
Candida albicansModerate inhibitionVaries

The presence of halogen substituents in similar piperazine derivatives has been linked to enhanced bioactivity, suggesting that the chlorophenyl group in this compound may contribute positively to its antimicrobial efficacy .

Study on Antimicrobial Properties

A recent study evaluated the antibacterial effects of various piperazine derivatives, including our compound of interest. The results indicated that derivatives with similar structural features exhibited significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .

Neuropharmacological Research

Another research effort focused on the neuropharmacological profile of piperazine derivatives. The study highlighted that compounds sharing structural similarities with this compound showed promising results in modulating serotonin and dopamine receptor activity, which are crucial for mood regulation .

Q & A

Q. What are the optimal synthetic routes for 1-[(3-chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine, and how can yield and purity be maximized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or alkylation reactions. For example:

  • Microwave-assisted synthesis (e.g., reacting 1-chloromethylnaphthalene with piperazine derivatives in THF under microwave radiation) achieves 88% yield in 40 seconds, significantly faster than conventional methods (7 hours, 60% yield) .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or ACN) with bases like Cs₂CO₃ to enhance reaction efficiency .
  • Purification : Column chromatography (normal phase or amine-modified phases) resolves impurities, with NMR and MS validating structural integrity .

Q. How can researchers characterize this compound’s structural conformation and validate its identity?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., naphthalene protons at δ 7.3–8.2 ppm, piperazine methylenes at δ 2.5–3.5 ppm) .
    • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z ~365.3 for C₁₈H₁₈ClN₃) .
  • X-ray crystallography : Resolve 3D conformation if crystalline derivatives are available .

Q. What are the primary pharmacological targets of this piperazine derivative?

Methodological Answer: Piperazines often target serotonin (5-HT) receptors. Experimental approaches include:

  • In vitro receptor binding assays : Screen for affinity at 5-HT₁A, 5-HT₂A, and dopaminergic receptors using radiolabeled ligands (e.g., [³H]-8-OH-DPAT for 5-HT₁A) .
  • Functional assays : Measure cAMP inhibition or calcium flux in transfected HEK293 cells to assess receptor activation/inhibition .

Advanced Research Questions

Q. How do metabolic pathways influence the compound’s bioavailability and toxicity?

Methodological Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation, N-dealkylation) .
  • LC-MS/MS analysis : Detect metabolites like hydroxy-mCPP isomers or 3-chloroaniline derivatives. Hydroxy metabolites often conjugate with glucuronides/sulfates .
  • Toxicity screening : Use HepG2 cells to assess hepatotoxicity via MTT assays or ROS generation studies .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?

Methodological Answer:

  • Substituent modification : Replace the naphthalenyl group with fluorinated or electron-withdrawing groups (e.g., -CF₃) to enhance receptor binding .
  • Piperazine backbone flexibility : Introduce cyclic constraints (e.g., cyclohexene rings) to reduce off-target effects .
  • In silico docking : Use AutoDock Vina to model interactions with 5-HT₂A/5-HT₂C receptors, prioritizing analogs with lower binding energies .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. serotoninergic effects)?

Methodological Answer:

  • Dose-response studies : Test activity across concentrations (nM–μM) to differentiate receptor-mediated vs. non-specific effects .
  • Knockout models : Use CRISPR-edited cell lines (e.g., 5-HT₂A⁻/⁻) to isolate receptor-specific pathways .
  • Orthogonal assays : Compare MIC values (antimicrobial) with receptor binding IC₅₀ to identify primary mechanisms .

Q. How can impurity profiling ensure compound reliability in pharmacological studies?

Methodological Answer:

  • HPLC-DAD/ELSD : Detect synthesis byproducts (e.g., 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine) at ≥95% purity thresholds .
  • Stability testing : Accelerate degradation under heat/humidity and monitor impurity formation via LC-MS .

Q. What conjugation techniques enable its use in targeted drug delivery or imaging?

Methodological Answer:

  • Click chemistry : Attach azide-functionalized derivatives to alkyne-modified antibodies via Cu(I)-catalyzed cycloaddition .
  • Fluorescent tagging : Synthesize BODIPY or Cy5 conjugates for in vivo imaging in rodent models .

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